molecular formula C5H5N5 B13702054 5,6-Diaminopyrimidine-4-carbonitrile

5,6-Diaminopyrimidine-4-carbonitrile

Cat. No.: B13702054
M. Wt: 135.13 g/mol
InChI Key: IPRGZHYBHWEXJV-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N5 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminopyrimidine-4-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diaminopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various amino derivatives .

Scientific Research Applications

5,6-Diaminopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Diaminopyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

5,6-diaminopyrimidine-4-carbonitrile

InChI

InChI=1S/C5H5N5/c6-1-3-4(7)5(8)10-2-9-3/h2H,7H2,(H2,8,9,10)

InChI Key

IPRGZHYBHWEXJV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C#N

Origin of Product

United States

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